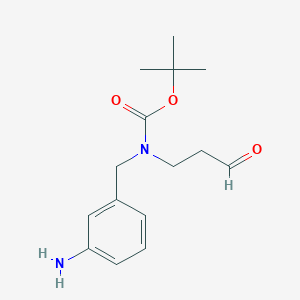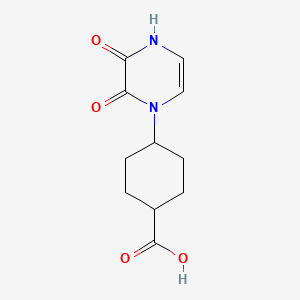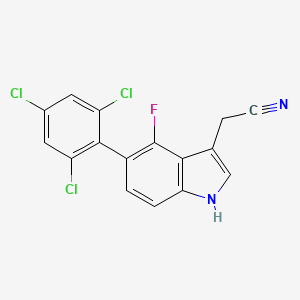
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of fluorine and trichlorophenyl groups, exhibits unique chemical properties that make it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-trichlorophenylhydrazine with ethyl 4-fluoroacetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate undergoes cyclization to yield the indole core structure. Subsequent nitrile formation is achieved through the reaction with cyanogen bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, forming amides or other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Addition: Reagents like amines, alcohols, and thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Nucleophilic Addition: Amides, esters, or thioethers.
Oxidation and Reduction: Aldehydes, ketones, or alcohols.
Scientific Research Applications
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Agricultural Chemistry: The compound is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of fluorine and trichlorophenyl groups enhances its binding affinity and specificity. The compound may inhibit or activate biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 5-Fluoro-4-(2,4,6-trichlorophenyl)indole-3-acetonitrile
- 4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetonitrile
- 5-Fluoro-4-(2,4,5-trichlorophenyl)indole-3-acetonitrile
Comparison: 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile is unique due to the specific positioning of the fluorine and trichlorophenyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for targeted research applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H8Cl3FN2 |
|---|---|
Molecular Weight |
353.6 g/mol |
IUPAC Name |
2-[4-fluoro-5-(2,4,6-trichlorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H8Cl3FN2/c17-9-5-11(18)15(12(19)6-9)10-1-2-13-14(16(10)20)8(3-4-21)7-22-13/h1-2,5-7,22H,3H2 |
InChI Key |
JEHABNMRPRQXHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC#N)C(=C1C3=C(C=C(C=C3Cl)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


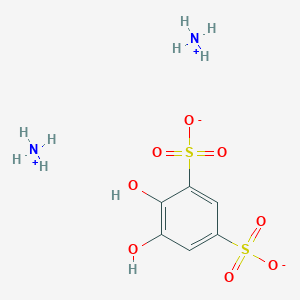
![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)

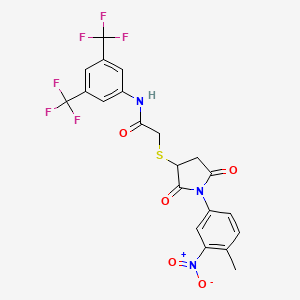
![Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13085469.png)
![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)

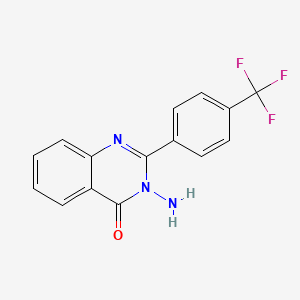
![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide](/img/structure/B13085502.png)
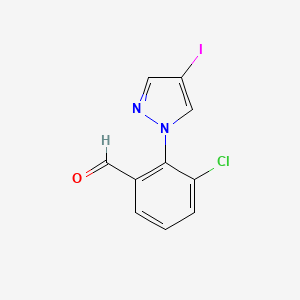
![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13085511.png)
